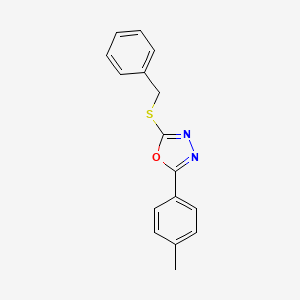![molecular formula C14H19N3O2 B5875123 N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide works by binding to the catalytic domain of PARP1, which is responsible for the enzyme's activity. By inhibiting PARP1, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide prevents the repair of DNA damage, leading to cell death in cancer cells. In addition, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide can also inhibit the activity of enzymes such as MMP-9 (matrix metalloproteinase 9) and HDAC1 (histone deacetylase 1), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide depend on the specific disease or condition being studied. In cancer research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In inflammation research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. In neurodegenerative disease research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to protect neuronal cells from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide for lab experiments is its specificity for PARP1, which allows researchers to target this enzyme without affecting other cellular processes. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more effective synthesis methods to improve the yield and purity of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide. Another direction is the investigation of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide for various diseases and conditions. Finally, the potential long-term effects of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide on normal cellular processes should be investigated to ensure its safety for clinical use.
Synthesemethoden
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide involves a multi-step process that includes the reaction of 2-pyridinecarboximidamide with 3-cyclopentylpropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to yield the final product. The purity of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells by targeting the enzyme PARP1 (poly(ADP-ribose) polymerase 1), which is involved in DNA repair. N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has also been investigated for its anti-inflammatory properties, with studies showing that it can reduce the production of pro-inflammatory cytokines in immune cells. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it can inhibit the activity of enzymes that contribute to neuronal cell death.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-3-4-10-16-12)17-19-13(18)9-8-11-5-1-2-6-11/h3-4,7,10-11H,1-2,5-6,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQSTZLMBORHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)



![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)



